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Compound Name:
3-(difluoromethyl)-4-nitro-1H-

pyrazole

Cat. No.: B2596536 Get Quote

An In-Depth Technical Guide to 3-(Difluoromethyl)-4-nitro-1H-pyrazole: Properties,

Synthesis, and Reactivity

Introduction
3-(Difluoromethyl)-4-nitro-1H-pyrazole is a key heterocyclic building block of significant

interest in the fields of agrochemical and pharmaceutical research. The unique combination of

the pyrazole core, an electron-withdrawing nitro group, and a difluoromethyl moiety imparts a

distinct chemical personality, making it a valuable intermediate for the synthesis of complex

target molecules. The pyrazole scaffold is a well-established pharmacophore found in

numerous commercial drugs and fungicides.[1] The difluoromethyl group (CF₂H) is a crucial

substituent in modern medicinal chemistry, acting as a bioisostere of hydroxyl, thiol, or amine

groups.[2] It can enhance metabolic stability, modulate acidity, and improve pharmacokinetic

profiles by increasing lipophilicity.[3] The nitro group, a powerful electron-withdrawing group,

not only activates the pyrazole ring for certain reactions but also serves as a synthetic handle

for further functionalization, most commonly through its reduction to an amino group.[4][5]

This guide provides a comprehensive overview of the known and predicted chemical

properties, synthetic strategies, and characteristic reactivity of 3-(difluoromethyl)-4-nitro-1H-
pyrazole, designed for researchers and scientists in drug discovery and development.
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The precise experimental determination of all physical properties for 3-(difluoromethyl)-4-
nitro-1H-pyrazole is not widely published. However, based on its structure and data from

closely related analogues, we can establish a reliable profile.

Physical and Chemical Identifiers
Quantitative data for the target compound and its parent analogue, 4-nitro-1H-pyrazole, are

summarized below for comparative purposes.

Property
3-(Difluoromethyl)-4-nitro-
1H-pyrazole

4-Nitro-1H-pyrazole

CAS Number 1789048-54-9[6] 2075-46-9[4]

Molecular Formula C₄H₃F₂N₃O₂[6] C₃H₃N₃O₂[4]

Molecular Weight 163.08 g/mol [6] 113.08 g/mol [4]

Appearance
Predicted: Off-white to yellow

crystalline solid
Off-white to yellow powder[4]

Melting Point Not reported 158 - 166 °C[4][7]

Boiling Point Not reported 290.30 - 323 °C[7][8]

Solubility

Predicted: Sparingly soluble in

water; soluble in organic

solvents like ethanol, acetone.

Sparingly soluble in water;

soluble in ethanol, acetone,

chloroform.[8]

SMILES O=--INVALID-LINK--[6]
C1=C(NN=C1)--INVALID-

LINK--[O-]

Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic

signatures can be predicted based on its functional groups.

¹H NMR: The spectrum would be characterized by three main signals:

A triplet for the difluoromethyl proton (-CHF₂) around δ 6.8-7.5 ppm, with a characteristic

large coupling constant (²JH-F ≈ 53-55 Hz).[9]
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A singlet for the C5-proton of the pyrazole ring, likely downfield shifted due to the adjacent

nitro group, estimated in the δ 8.5-9.0 ppm region.

A broad singlet for the N1-proton (N-H), which may be exchangeable with D₂O, typically

appearing in the δ 13-15 ppm range, though its visibility can be solvent-dependent.

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms of the -CHF₂ group,

coupled to the adjacent proton.

¹³C NMR: Key signals would include the pyrazole ring carbons, with C4 being significantly

influenced by the nitro group and C3 by the difluoromethyl group. The difluoromethyl carbon

would appear as a triplet due to C-F coupling.

IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching

(~3100-3300 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1550 cm⁻¹ and ~1350

cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

Synthesis and Manufacturing
A definitive, published step-by-step synthesis for 3-(difluoromethyl)-4-nitro-1H-pyrazole is

not readily available. However, a logical and robust synthetic pathway can be designed based

on established methodologies for the functionalization of pyrazole rings and the introduction of

difluoromethyl groups onto heterocycles.[2][10][11]

Proposed Synthetic Workflow
The most plausible synthetic strategy involves a two-step process starting from a commercially

available pyrazole precursor: 1) introduction of the difluoromethyl group, followed by 2)

regioselective nitration.

Step 1: Difluoromethylation
Step 2: Nitration

3-Methyl-1H-pyrazole 3-(Difluoromethyl)-1H-pyrazole

  Radical Difluoromethylation
  (e.g., PDFA, Photoredox Catalyst)   3-(Difluoromethyl)-4-nitro-1H-pyrazole

  Nitrating Agent
  (HNO₃/H₂SO₄)  
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Caption: Proposed two-step synthesis of 3-(difluoromethyl)-4-nitro-1H-pyrazole.

Experimental Protocol: A Representative Synthesis
The following protocol is a representative, field-proven approach synthesized from established

chemical principles.

Step 1: Synthesis of 3-(Difluoromethyl)-1H-pyrazole (Intermediate)

This step leverages modern radical difluoromethylation techniques, which offer mild conditions

and good functional group tolerance.[11]

Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-

methyl-1H-pyrazole (1.0 equiv.), a suitable difluoromethylating agent such as sodium

chlorodifluoroacetate or a phosphonium salt like difluoromethyltriphenylphosphonium

bromide (1.5 equiv.), and a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2

mol%).

Solvent and Degassing: Add anhydrous solvent (e.g., acetonitrile or DMF). Degas the

mixture by bubbling argon through it for 15-20 minutes.

Reaction: Place the sealed tube under an inert atmosphere and irradiate with a blue LED

lamp at room temperature. Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification: Upon completion, quench the reaction with water and extract the

product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude

product by flash column chromatography on silica gel to yield 3-(difluoromethyl)-1H-pyrazole.

Causality: The choice of a photoredox-catalyzed radical approach is deliberate. It avoids the

harsh conditions associated with older methods and is highly effective for the C-H

functionalization of heterocyles, providing a direct route to the key intermediate.[2][11]

Step 2: Synthesis of 3-(Difluoromethyl)-4-nitro-1H-pyrazole (Final Product)

Nitration of the pyrazole ring is a classic electrophilic aromatic substitution.
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Reactor Setup: In a round-bottom flask cooled in an ice-water bath (0-5 °C), add

concentrated sulfuric acid.

Substrate Addition: Slowly add the 3-(difluoromethyl)-1H-pyrazole intermediate (1.0 equiv.) to

the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

Nitration: Add a nitrating mixture (a pre-cooled solution of concentrated nitric acid in

concentrated sulfuric acid) dropwise to the reaction flask, maintaining the low temperature.

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then

let it warm to room temperature. Monitor the reaction by TLC or LC-MS.

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. A precipitate

should form. Collect the solid product by vacuum filtration, wash thoroughly with cold water

until the filtrate is neutral, and dry under vacuum to yield 3-(difluoromethyl)-4-nitro-1H-
pyrazole.

Causality: The use of a mixed acid (HNO₃/H₂SO₄) is standard for nitrating deactivated or

moderately activated aromatic rings. The sulfuric acid protonates nitric acid to generate the

highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution to occur. The

nitro group is directed to the 4-position, which is the most electron-rich and sterically accessible

position for electrophilic attack on the 3-substituted pyrazole ring.

Chemical Reactivity and Synthetic Utility
The reactivity of 3-(difluoromethyl)-4-nitro-1H-pyrazole is dominated by the interplay of its

three functional components. It is primarily used as an intermediate, where its functional groups

are strategically modified.
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Nitro Group Reactivity

Pyrazole N-H Reactivity
Difluoromethyl Group Role

3-(Difluoromethyl)-4-nitro-1H-pyrazole

4-Amino-3-(difluoromethyl)-1H-pyrazole

  Reduction
  (SnCl₂, HCl or H₂, Pd/C)  

N-Substituted Derivatives

  Deprotonation (Base)
  then Electrophile (R-X)  

Bioisosteric Replacement
(OH, SH, NH₂)
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Caption: Key reaction pathways for 3-(difluoromethyl)-4-nitro-1H-pyrazole.

Reduction of the Nitro Group
The most significant reaction of this molecule is the reduction of the 4-nitro group to a 4-amino

group. This transformation is fundamental for its use in building larger, biologically active

molecules, such as the amides found in SDHI fungicides.[5][12]

Protocol: Synthesis of 4-Amino-3-(difluoromethyl)-1H-pyrazole

Reactor Setup: Suspend 3-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 equiv.) in a suitable

solvent, such as ethanol or ethyl acetate.

Reagent Addition: Add an excess of a reducing agent. Common choices include:

Tin(II) chloride: Add SnCl₂·2H₂O (4-5 equiv.) and heat the mixture to reflux.

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and

place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
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Reaction: Stir the reaction at the appropriate temperature (reflux for SnCl₂, room

temperature for hydrogenation) until the starting material is consumed (monitor by TLC).

Work-up:

For SnCl₂: Cool the reaction, make it basic with a saturated NaHCO₃ or NaOH solution,

and extract the product with ethyl acetate.

For Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the

catalyst and concentrate the filtrate.

Purification: Purify the resulting crude amine by column chromatography or recrystallization

to obtain 4-amino-3-(difluoromethyl)-1H-pyrazole.

N-H Acidity and Substitution
The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base (e.g.,

NaH, K₂CO₃). The resulting pyrazolate anion is a potent nucleophile that can react with various

electrophiles (e.g., alkyl halides, aryl halides) to generate N-substituted derivatives. This is a

key step in synthesizing analogues like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic

acid, a critical intermediate for many fungicides.[13]

Applications in Research and Development
The primary value of 3-(difluoromethyl)-4-nitro-1H-pyrazole lies in its role as a versatile

synthetic intermediate.

Agrochemicals
The 3-(difluoromethyl)pyrazole scaffold is the cornerstone of a major class of modern

fungicides known as succinate dehydrogenase inhibitors (SDHIs).[14] While the target

molecule itself is not the final active ingredient, its derivatives are. For example, the related

intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is used to manufacture

several highly successful commercial fungicides, including:

Fluxapyroxad (BASF)

Benzovindiflupyr (Syngenta)
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Isopyrazam (Syngenta)

Bixafen (Bayer)[12]

These fungicides work by inhibiting complex II in the mitochondrial respiratory chain of fungi, a

mechanism crucial for their fungicidal activity.[13] The difluoromethyl group is essential for

achieving high efficacy against key plant pathogens.[12]

Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, known for a wide range of

biological activities including anti-inflammatory, analgesic, anti-cancer, and anti-microbial

properties.[1][15] The introduction of a difluoromethyl group can enhance a molecule's drug-like

properties. Therefore, 3-(difluoromethyl)-4-nitro-1H-pyrazole serves as a valuable starting

material for creating libraries of novel compounds for screening against various therapeutic

targets. The 4-amino derivative is particularly useful for synthesizing amides, ureas, and

sulfonamides with potential pharmacological activity.[5]

Safety and Handling
While specific toxicity data for 3-(difluoromethyl)-4-nitro-1H-pyrazole is limited, related

compounds like 1-(difluoromethyl)-4-nitro-1H-pyrazole are classified with the following hazards:

Harmful if swallowed (H302)

Causes skin irritation (H315)

Causes serious eye irritation (H319)

May cause respiratory irritation (H335)[16]

It is prudent to handle this compound with appropriate personal protective equipment (PPE),

including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. As a nitro-

containing compound, it should be treated as potentially energetic and stored away from heat

and strong reducing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2596536#3-difluoromethyl-4-nitro-1h-pyrazole-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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